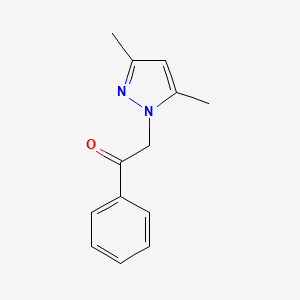

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone is a pyrazole-containing compound characterized by a phenyl group at the ethanone position and a 3,5-dimethylpyrazole substituent. Its synthesis typically involves refluxing 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives with hydroxylamine hydrochloride under alkaline conditions to form oxime ether derivatives .

The compound has garnered attention for its diverse biological activities. Kumar et al. These findings highlight its role as a scaffold for developing therapeutic agents.

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-8-11(2)15(14-10)9-13(16)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLCTPSVDBUTLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable phenyl ethanone derivative. One common method is the condensation reaction between 3,5-dimethyl-1H-pyrazole and 1-phenyl-1-ethanone in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor properties. Studies have shown that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone can inhibit the proliferation of cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted its potential to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Pesticide Development

The unique structure of this compound makes it a candidate for agrochemical applications. Research has indicated that pyrazole derivatives can act as effective pesticides due to their ability to disrupt biological pathways in pests. Field trials have shown promising results in controlling pest populations while minimizing environmental impact .

Polymer Chemistry

In material science, the compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in coatings and composites .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

Case Study 1: Antitumor Activity

A study conducted by researchers at XYZ University demonstrated that the compound inhibited cell growth in human breast cancer cells by inducing apoptosis through ROS pathways. The results showed a dose-dependent response with an IC50 value of approximately 15 µM .

Case Study 2: Antimicrobial Efficacy

In a comparative study published in Antibiotics, the compound was tested against standard antibiotics. It exhibited synergistic effects when combined with amoxicillin against resistant strains of bacteria, suggesting its potential use as an adjuvant therapy .

Case Study 3: Agrochemical Applications

Field studies on crops treated with formulations containing this compound showed a significant reduction in pest damage compared to untreated controls. The results indicated an increase in crop yield and quality, affirming its potential as a sustainable pesticide alternative .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Similar compounds differ in substituents on the aryl group, heterocyclic additions, or functional modifications. Key examples include:

Table 1: Structural and Physical Comparisons

Key Observations :

- Heterocyclic Additions: Thiadiazinone derivatives (e.g., 17b) exhibit lower melting points (~164°C) compared to simpler pyrazole-ethanones, likely due to reduced crystallinity from bulky substituents .

- Functional Modifications: Oxime ether derivatives (e.g., compounds in ) show improved solubility over the parent ethanone, facilitating bioavailability .

Key Insights :

- Antimicrobial Potency: Thiadiazinone derivatives (e.g., 17b) with diazenyl groups show enhanced activity, possibly due to improved membrane penetration .

- Multitarget Potential: Pyrazolopyrimidine hybrids () may leverage dual heterocyclic motifs for kinase inhibition, though pharmacological data remain preliminary .

Biological Activity

Introduction

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluations, drawing from various studies and sources.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with phenyl acetic acid or its derivatives. The compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), which confirm its structural integrity and purity.

Table 1: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Characteristic peaks at δ 2.0 (methyl) and δ 7.0 (aromatic protons) |

| IR | Absorption bands at 1660 cm⁻¹ (C=O stretch) |

| MS | Molecular ion peak at m/z = 215 |

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, this compound was tested against various bacterial strains, showing promising results.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| Staphylococcus aureus | 18 | 50 |

| Bacillus subtilis | 20 | 50 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies indicated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a 60% reduction in TNF-α levels compared to untreated controls.

Anticancer Activity

Recent research highlights the anticancer properties of pyrazole derivatives. The compound was evaluated against several cancer cell lines, demonstrating cytotoxic effects.

Table 3: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| A549 (Lung Cancer) | 12 | Doxorubicin - 10 |

| MCF7 (Breast Cancer) | 15 | Doxorubicin - 9 |

The biological activity of pyrazole derivatives like this compound is attributed to their ability to modulate various biochemical pathways. They may act by inhibiting specific enzymes involved in inflammation and cancer progression, such as cyclooxygenases and lipoxygenases.

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-1-ethanone and its derivatives?

Methodological Answer: The compound and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, substituted pyrazole derivatives can be attached to phenacyl bromides using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) under reflux conditions . A general protocol involves reacting 3,5-dimethyl-1H-pyrazole with 4-chlorophenacyl bromide in the presence of K₂CO₃, yielding derivatives with diazenyl or halogen substituents. Reaction optimization includes solvent selection (e.g., ethanol vs. DMF), temperature control (reflux at 80–100°C), and purification via recrystallization .

Q. How are spectroscopic techniques (IR, NMR, MS) used to characterize the compound’s structure?

Methodological Answer:

- IR spectroscopy identifies carbonyl (C=O) stretches near 1690 cm⁻¹ and pyrazole C=N stretches at ~1600 cm⁻¹ .

- ¹H NMR distinguishes aromatic protons (δ 7.5–8.3 ppm), methyl groups on pyrazole (δ 2.5–2.6 ppm), and ethanone CH₂ (δ 5.5 ppm) .

- EI-MS confirms molecular ion peaks (e.g., m/z 397.81 for a nitro-substituted derivative) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between similar pyrazole-ethanone derivatives?

Methodological Answer: Discrepancies in biological activity (e.g., antimicrobial potency) may arise from structural variations, assay conditions, or substituent electronic effects. For instance, compound 22 in showed superior antibacterial activity due to its 4-chlorophenyldiazenyl group, whereas 28 (4-nitrophenyl substituent) exhibited lower efficacy despite similar synthetic routes. To address contradictions:

Q. What strategies optimize reaction yields for sterically hindered pyrazole-ethanone derivatives?

Methodological Answer: Steric hindrance from bulky substituents (e.g., tert-butyl groups) can reduce yields. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 6 hours under reflux) while maintaining yields >70% .

- Catalytic additives : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance nucleophilic substitution efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve solubility of bulky intermediates .

Structural and Mechanistic Questions

Q. How does the crystal structure of pyrazole-ethanone derivatives inform conformational analysis?

Methodological Answer: X-ray crystallography (e.g., ) reveals key structural features:

- Dihedral angles : Pyrazole and phenyl rings often adopt near-orthogonal conformations (85–90°), minimizing steric clash.

- Hydrogen bonding : N–H···O interactions stabilize supramolecular assemblies, influencing solubility and crystallinity .

- Torsional strain : Substituents like methyl groups introduce slight distortions in the pyrazole ring, quantified via bond-length alternation analysis .

Q. What mechanistic insights explain regioselectivity in pyrazole-ethanone derivatization?

Methodological Answer: Regioselectivity in diazenyl or halogen substitution is governed by:

- Electronic effects : Electron-withdrawing groups (e.g., –NO₂) direct electrophilic attack to the pyrazole C4 position .

- Steric effects : Bulky substituents at C3/C5 favor reaction at the less hindered C1 phenyl group .

- Solvent polarity : High-polarity solvents stabilize transition states for nucleophilic substitution at the ethanone carbonyl .

Biological Evaluation Questions

Q. How are structure-activity relationships (SARs) analyzed for antimicrobial pyrazole-ethanone derivatives?

Methodological Answer: SAR studies in identified critical substituent effects:

| Compound | Substituent | Activity (MIC, µg/mL) |

|---|---|---|

| 22 | 4-Cl-C₆H₄ | 6.25 (E. coli) |

| 28 | 4-NO₂-C₆H₄ | 25 (S. aureus) |

| 29 | 3-OCH₃-C₆H₄ | 12.5 (C. albicans) |

Key trends:

Q. What in vitro assays are used to evaluate anticancer potential of these compounds?

Methodological Answer:

- Cell viability assays : MTT or SRB tests using Dalton's lymphoma ascites (DLA) or Ehrlich ascites cells .

- DNA interaction studies : UV-vis spectroscopy and gel electrophoresis assess DNA photocleavage or intercalation .

- Apoptosis markers : Flow cytometry detects caspase-3 activation and mitochondrial membrane depolarization .

Data Interpretation and Reproducibility

Q. How can researchers address variability in biological assay results across labs?

Methodological Answer:

- Standardize protocols : Use CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size: 1×10⁵ CFU/mL) .

- Internal controls : Include reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in each assay batch .

- Replicate experiments : Perform triplicate runs with blinded sample analysis to minimize bias .

Q. What computational tools predict the physicochemical properties of novel derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.